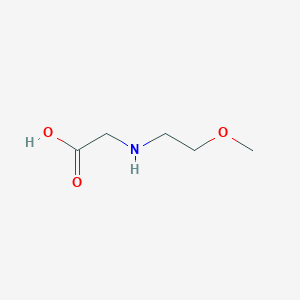
n-(2-Methoxyethyl)glycine
Descripción general
Descripción
“N-(2-Methoxyethyl)glycine” is a type of glycine derivative . Glycine, also known as aminoacetic acid, is an important component of many proteins and plays a crucial role in the synthesis of many biomolecules .
Synthesis Analysis
The synthesis of “n-(2-Methoxyethyl)glycine” related compounds, such as poly-N-methoxyethylglycine (P-Nmeg), has been studied . The synthesis methods include solid-phase synthesis and N-substituted N-carboxyanhydride (NNCA) ring-opening polymerization . In one study, the chemical stable Nmeg N-phenoxycarbonyl (NPC) was used as the monomer to synthesize P-Nmeg under open-vessel conditions .
Molecular Structure Analysis
The molecular formula of “n-(2-Methoxyethyl)glycine” is C5H11NO3 . It has an average mass of 133.146 Da and a mono-isotopic mass of 133.073898 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “n-(2-Methoxyethyl)glycine” include a density of 1.1±0.1 g/cm3, a boiling point of 229.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 51.3±6.0 kJ/mol .
Aplicaciones Científicas De Investigación
Cancer Research : Glycine plays a role in the metabolism of cancer cells. For instance, high concentrations of glycine showed an anticancer effect in osteosarcoma cells. This is particularly notable as NMDA receptors, which are activated by D-serine and glycine, are expressed in cancer cells and influence cell death and proliferation (Górska-Ponikowska et al., 2017).
Chemical Synthesis and Probes : In chemical synthesis, glycine derivatives have been used to develop fluorescent probes. A study detailed the reactivity of a fluorescent probe with glycine and its potential applications in chemical analysis (Meng et al., 2007).
Glycine Conjugates : Improved methods for synthesizing glycine conjugates, as detailed by Tserng et al. (1977), indicate the importance of glycine in developing medically relevant compounds, which could extend to N-(2-Methoxyethyl)glycine derivatives (Tserng et al., 1977).
Metabolic Research : Understanding glycine metabolism is crucial in several fields, including nutrition and disease management. Research by Matthews et al. (1981) on glycine nitrogen metabolism in humans provides insights into amino acid metabolism, which is relevant for studying any glycine derivative (Matthews et al., 1981).
Environmental Applications : Studies on glyphosate, a derivative of glycine, highlight the environmental implications and behaviors of such compounds. Research by Malone et al. (2004) on glyphosate transport through field lysimeters underlines the environmental fate of glycine derivatives (Malone et al., 2004).
Agricultural Applications : Glyphosate, a well-known glycine derivative, has been extensively studied for its role in agriculture. Research on developing glyphosate-tolerant soybean lines, for example, demonstrates the agricultural applications of glycine derivatives (Padgette et al., 1995).
Safety and Hazards
Direcciones Futuras
The future directions for “n-(2-Methoxyethyl)glycine” and related compounds could involve further exploration of their potential in various biomedical applications. For instance, peptoids, which are sequence-defined oligomers of poly(N-(2-methoxyethyl) glycine) monomers, are becoming increasingly important in various biomedical applications due to their versatility .
Propiedades
IUPAC Name |
2-(2-methoxyethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-3-2-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLQNMMWMDYKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyethyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate](/img/structure/B7815757.png)

![2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B7815777.png)





![2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate](/img/structure/B7815824.png)

